

1H-Indazole-5,6-diamine spectroscopic data (NMR, MS, IR)

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Compound of Interest

Compound Name: **1H-Indazole-5,6-diamine**

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An In-depth Technical Guide to the Spectroscopic Characterization of **1H-Indazole-5,6-diamine**

This technical guide provides a comprehensive overview of the spectroscopic profile of **1H-Indazole-5,6-diamine** ($C_7H_8N_4$), a critical heterocyclic building block in medicinal chemistry and materials science. While a complete set of published experimental spectra for this specific molecule is not readily available in public databases, this document serves as a robust predictive guide based on established spectroscopic principles and comparative analysis with structurally related indazole analogs.

The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals, providing both a predictive framework for characterization and a set of validated protocols for empirical data acquisition.

Molecular Structure and Analytical Overview

1H-Indazole-5,6-diamine is an aromatic heterocyclic compound featuring a bicyclic indazole core substituted with two amino groups on the benzene ring. The structural elucidation of such a molecule relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework, Mass Spectrometry (MS) to confirm molecular weight and elemental composition, and Infrared (IR) spectroscopy to identify characteristic functional groups.

The standard numbering convention for the indazole ring, which will be used throughout this guide, is presented below.

Caption: Molecular Structure of **1H-Indazole-5,6-diamine** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of **1H-Indazole-5,6-diamine** in solution. For optimal results, particularly for observing the exchangeable N-H protons, a polar aprotic solvent such as DMSO-d₆ is recommended.

Predicted ¹H NMR Spectrum

The presence of two electron-donating amino groups (-NH₂) at positions 5 and 6 dramatically influences the electronic environment of the aromatic protons, causing significant upfield shifts compared to the unsubstituted 1H-indazole parent molecule.[1][2]

Table 1: Predicted ¹H NMR Data for **1H-Indazole-5,6-diamine** (in DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Rationale & Notes
H-3	~7.8-8.0	Singlet (s)	-	The pyrazole ring proton, typically the most downfield aromatic proton, is relatively unaffected by substituents on the benzene ring. [1]
H-4	~6.8-7.0	Singlet (s)	-	Significantly shielded (shifted upfield) by the strong electron-donating effect of the adjacent amino group at C-5.
H-7	~7.1-7.3	Singlet (s)	-	Shielded by the amino group at C-6, though to a lesser extent than H-4.
5-NH ₂	~4.5-5.5	Broad Singlet (br s)	-	Chemical shift is concentration and temperature-dependent. Appears as a broad signal due

Proton Assignment	Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Rationale & Notes
6-NH ₂	~4.5-5.5	Broad Singlet (br s)	-	to quadrupole broadening and exchange. Likely to overlap with the 5-NH ₂ signal. D ₂ O exchange would confirm the assignment by causing these signals to disappear.

| 1-NH | ~12.0-13.0 | Broad Singlet (br s) | - | The acidic indazole N-H proton. Its significant downfield shift is characteristic of N-H protons in a five-membered aromatic ring.[1] |

Predicted ¹³C NMR Spectrum

The carbon signals are also predictably influenced by the diamino substitution. The carbons directly bonded to the amino groups (C-5 and C-6) will experience the most substantial upfield shift.

Table 2: Predicted ¹³C NMR Data for **1H-Indazole-5,6-diamine** (in DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ) ppm	Rationale & Notes
C-3	~133-135	The chemical shift is characteristic of the C-3 position in the 1H-indazole system.[3]
C-3a	~120-123	A quaternary carbon at the ring junction.
C-4	~110-115	Shielded by the adjacent C-5 amino group.
C-5	~138-142	Isop-carbon attached to the amino group, shifted downfield relative to other substituted carbons but upfield relative to unsubstituted C5.
C-6	~130-135	Isop-carbon attached to the amino group. The exact shift is influenced by the adjacent C5-NH2 group.
C-7	~95-100	Strongly shielded by the C-6 amino group, expected to be the most upfield aromatic carbon.

| C-7a | ~138-141 | A quaternary carbon at the ring junction, typically downfield.[3] |

Experimental Protocol for NMR Data Acquisition

This self-validating protocol ensures high-quality, reproducible data.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **1H-Indazole-5,6-diamine**.

- Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
The use of DMSO-d₆ is critical for observing the exchangeable N-H protons.
- Add a trace amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample and lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
- ¹H NMR Acquisition:
 - Acquire a standard 1D proton spectrum using a 30-45° pulse angle.
 - Set a relaxation delay of 2-5 seconds to ensure full relaxation of all protons, especially the quaternary-adjacent protons.
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
 - Employ Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments to differentiate between CH, CH₂, and CH₃ (none in this molecule) and quaternary carbons.
- Data Processing:
 - Apply Fourier transform to the acquired Free Induction Decays (FIDs).
 - Phase the spectra and perform baseline correction.

- Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.
- Integrate the ^1H signals and assign the peaks based on chemical shifts, multiplicities, and coupling constants.

Caption: Standard workflow for NMR-based structural characterization.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, serving as an absolute confirmation of the compound's identity.

Predicted Mass Spectrum

- Molecular Formula: $\text{C}_7\text{H}_8\text{N}_4$
- Monoisotopic Mass: 148.0749 g/mol
- High-Resolution MS (HRMS): In electrospray ionization (ESI) positive mode, the expected protonated molecule $[\text{M}+\text{H}]^+$ would have an exact mass of 149.0827. This high-precision measurement is crucial for unambiguous formula determination.
- Electron Ionization (EI) MS: The molecular ion peak ($\text{M}^{+}\cdot$) would be observed at $\text{m/z} = 148$. Key fragmentation pathways would likely involve the loss of small, stable molecules.

Table 3: Predicted Key Mass Fragments

m/z Value	Ion Formula	Description
149.0827	$[\text{C}_7\text{H}_9\text{N}_4]^+$	Protonated molecule $[\text{M}+\text{H}]^+$ (ESI)
148.0749	$[\text{C}_7\text{H}_8\text{N}_4]^{+}\cdot$	Molecular ion $\text{M}^{+}\cdot$ (EI)
121	$[\text{C}_7\text{H}_5\text{N}_2]^+$	Loss of HCN and NH_2

| 92 | $[\text{C}_6\text{H}_4\text{N}]^+$ | Loss of N_2 from the pyrazole ring |

Experimental Protocol for LC-MS (ESI)

- Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Chromatography: Inject the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation).
- Mass Spectrometry:
 - Operate the ESI source in positive ion mode.
 - Acquire data over a mass range of m/z 50-500.
 - Perform MS/MS fragmentation on the parent ion (m/z 149.1) to aid in structural confirmation.
- Data Analysis: Extract the accurate mass from the $[M+H]^+$ peak and use it to confirm the elemental composition ($C_7H_8N_4$) within a 5 ppm mass accuracy window.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule by probing their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of **1H-Indazole-5,6-diamine** is expected to be rich in the N-H stretching region due to the presence of three distinct N-H environments (indazole NH and two amine NH_2 groups).

Table 4: Predicted Characteristic IR Frequencies

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3450 - 3200	N-H Stretch	Indazole N-H & Amine N-H	Strong, Broad
3150 - 3000	C-H Stretch	Aromatic C-H	Medium
1640 - 1600	N-H Bend	Amine Scissoring	Strong
1610 - 1450	C=C Stretch	Aromatic Ring	Medium-Strong
1350 - 1250	C-N Stretch	Aromatic Amine C-N	Strong

| 850 - 750 | C-H Bend | Aromatic C-H Out-of-Plane | Strong |

Experimental Protocol for FTIR (ATR)

- Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Ensure the ATR crystal is clean by taking a background spectrum.
 - Apply pressure to the sample using the ATR anvil to ensure good contact.
 - Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Analysis: Process the spectrum to identify the key absorption bands and assign them to the corresponding functional group vibrations as detailed in Table 4.

Conclusion

This guide provides a detailed, predictive spectroscopic profile for **1H-Indazole-5,6-diamine**. The structural identity can be confidently established by confirming a protonated molecule with an exact mass of 149.0827 via HRMS. The ¹H NMR spectrum in DMSO-d₆ should distinctly show three aromatic singlets, two broad amine signals, and a characteristic downfield indazole

N-H peak above 12 ppm. The IR spectrum will be dominated by strong, broad N-H stretching and bending vibrations. By following the outlined experimental protocols, researchers can generate high-quality data to validate these predictions and unequivocally confirm the structure and purity of their synthesized material.

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